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Z-VRPR-FMK (trifluoroacetate salt)

Cat. No.: B10764615
M. Wt: 790.8 g/mol
InChI Key: WIPHXOQUHDJLCU-WCFRTMNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Z-VRPR-FMK (trifluoroacetate salt) as a Selective Irreversible Paracaspase Inhibitor

Z-VRPR-FMK functions as a selective and irreversible inhibitor of the human paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). medchemexpress.commedchemexpress.comrndsystems.comtocris.com MALT1 is a unique protease, related to caspases, that specifically cleaves its substrates after an arginine residue. medchemexpress.com The inhibitory action of Z-VRPR-FMK is conferred by its fluoromethylketone (FMK) group, which forms a covalent bond with the active site cysteine residue (C464) of MALT1, leading to its irreversible inactivation. nih.gov

This tetrapeptide was designed as a substrate mimetic, which accounts for its high selectivity for MALT1. nih.gov Its ability to specifically block MALT1 without significantly affecting other proteases makes it an invaluable tool for studying the specific functions of this paracaspase.

Significance in MALT1-Mediated Signaling Pathway Studies

The proteolytic activity of MALT1 is a crucial component of signaling pathways that lead to the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). fishersci.com By inhibiting MALT1, Z-VRPR-FMK effectively blocks these signaling cascades. Researchers utilize this compound to probe the intricate mechanisms of immune regulation.

Key research findings involving Z-VRPR-FMK include:

Inhibition of NF-κB Activation: Z-VRPR-FMK has been shown to reduce the activation of NF-κB in lymphocytes by preventing MALT1 from cleaving its substrates. medchemexpress.com

Suppression of Substrate Cleavage: The inhibitor effectively suppresses the MALT1-mediated cleavage of proteins like BCL10 (B-cell lymphoma 10), TNFAIP3 (also known as A20), and CYLD. nih.gov The cleavage of these substrates is a critical step in T-cell activation. tocris.com

Application in Cancer Research: MALT1 activity is particularly important for the survival and proliferation of certain types of lymphomas, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). nih.govmedchemexpress.com Studies have demonstrated that Z-VRPR-FMK can inhibit the growth and invasiveness of ABC-DLBCL cells by suppressing MALT1-induced NF-κB activation and the expression of matrix metalloproteinases (MMPs) like MMP2 and MMP9. nih.govmedchemexpress.com

Elucidation of Cellular Processes: Beyond its role in NF-κB signaling, Z-VRPR-FMK has been used to show that MALT1 activity influences other cellular functions, such as the adhesion of Jurkat cells (a human T-cell line) to fibronectin. rndsystems.comtocris.com

Through its specific mechanism of action, Z-VRPR-FMK (trifluoroacetate salt) continues to be a fundamental chemical probe for dissecting the physiological and pathological roles of the MALT1 paracaspase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H50F4N10O8 B10764615 Z-VRPR-FMK (trifluoroacetate salt)

Properties

Molecular Formula

C33H50F4N10O8

Molecular Weight

790.8 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(3S)-6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C31H49FN10O6.C2HF3O2/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34;3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38);(H,6,7)/t21-,22-,23-,25-;/m0./s1

InChI Key

WIPHXOQUHDJLCU-WCFRTMNKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Molecular Mechanism of Z Vrpr Fmk Trifluoroacetate Salt Action

Mode of MALT1 Protease Inhibition: Irreversible Binding

Z-VRPR-FMK is a selective, cell-permeable, and irreversible inhibitor of the MALT1 paracaspase. Its design as a tetrapeptide (Val-Arg-Pro-Arg) is based on the optimal substrate sequence for certain metacaspases, allowing it to specifically target the active site of MALT1. The key to its irreversible action lies in the fluoromethylketone (FMK) moiety attached to the peptide sequence.

This FMK group is an electrophilic "warhead." Once the peptide portion of Z-VRPR-FMK docks into the MALT1 active site, the FMK group forms a stable, covalent thioether bond with the cysteine residue (Cys464) that is essential for the enzyme's catalytic activity. This covalent modification permanently inactivates the enzyme, as the bond is not easily reversible, and the inhibition cannot be overcome by increasing the concentration of the natural substrate. This mechanism of forming a permanent covalent bond is a hallmark of irreversible inhibitors, effectively destroying the enzyme's function.

Substrate Specificity and Selectivity of MALT1 Paracaspase

MALT1 is a unique endopeptidase with caspase-like features, but it demonstrates distinct substrate specificity, cleaving its targets directly after an arginine residue. This specificity is a key regulatory feature of its biological function. Z-VRPR-FMK leverages this by mimicking a preferred substrate to gain access to the enzyme's active site.

Endogenous MALT1 Substrates Affected by Z-VRPR-FMK

The inhibition of MALT1 by Z-VRPR-FMK prevents the proteolytic cleavage of several key intracellular proteins that regulate immune signaling. By blocking this cleavage, Z-VRPR-FMK effectively alters their function.

BCL10 (B-cell lymphoma/leukemia 10): BCL10 is a crucial scaffold protein that, together with CARD11 and MALT1, forms the CBM signalosome complex essential for activating NF-κB signaling. Activated MALT1 can cleave BCL10, which is thought to be a negative feedback mechanism. Treatment with a MALT1 protease inhibitor like Z-VRPR-FMK blocks this cleavage.

A20 (TNFAIP3): A20 is a ubiquitin-editing enzyme that acts as a major negative regulator of the NF-κB pathway. MALT1-mediated cleavage of A20 after Arginine 439 inactivates its inhibitory function, thereby promoting sustained NF-κB signaling. Z-VRPR-FMK directly prevents this cleavage, which leads to an increase in the functional, uncleaved form of A20 and a subsequent depression of NF-κB activation.

CYLD (Cylindromatosis): CYLD is another tumor suppressor and deubiquitinating enzyme that negatively regulates NF-κB signaling. It is a known substrate of MALT1, and its cleavage by the protease serves to enhance cellular activation pathways.

RelB: A member of the NF-κB family of transcription factors, RelB is also a direct substrate of MALT1. Cleavage of RelB by MALT1 leads to its subsequent degradation by the proteasome, a process that ultimately promotes the DNA-binding activity of other NF-κB complexes like those containing RelA and c-Rel.

Table 1: Key Endogenous Substrates of MALT1 Inhibited by Z-VRPR-FMK

Substrate Function Consequence of MALT1 Cleavage Effect of Z-VRPR-FMK Inhibition
A20 (TNFAIP3) Negative regulator of NF-κB signaling Inactivation, leading to prolonged NF-κB activity. Prevents inactivation, increases functional A20, suppresses NF-κB.
BCL10 Scaffolding protein in the CBM signalosome Cleavage acts as a feedback mechanism. Blocks proteolytic processing.
CYLD Deubiquitinase, negative regulator of NF-κB Inactivation, promoting NF-κB signaling. Prevents cleavage, maintaining CYLD's inhibitory function.
RelB NF-κB family transcription factor Cleavage leads to proteasomal degradation. Prevents degradation, altering the balance of NF-κB complexes.

Differential Effects on MALT1 Fusion Proteins

Chromosomal translocations in certain cancers, particularly MALT lymphomas, can create fusion proteins involving MALT1 that alter its activity and substrate profile.

API2-MALT1: The t(11;18)(q21;q21) translocation results in the API2-MALT1 fusion oncoprotein. This fusion protein exhibits constitutive, unregulated protease activity. Furthermore, it acquires the ability to cleave a novel substrate, **

Downstream Signaling Pathway Modulation by MALT1 Inhibition

Modulation of Matrix Metalloproteinase (MMP) Expression

Z-VRPR-FMK (trifluoroacetate salt) has been shown to indirectly regulate the expression of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix. This modulation is a downstream consequence of its primary inhibitory activity on the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).

Research has demonstrated that the inhibition of MALT1's proteolytic activity by Z-VRPR-FMK disrupts the nuclear factor-kappa B (NF-κB) signaling pathway. Current time information in Washoe County, US.nih.gov Specifically, in activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), MALT1 is a key component of a signaling cascade that leads to the activation of NF-κB. Current time information in Washoe County, US.nih.gov The activated NF-κB then translocates to the nucleus and promotes the transcription of various target genes, including those encoding for MMPs, which are instrumental in tumor cell invasion and metastasis. Current time information in Washoe County, US.

A pivotal study by Feng and colleagues investigated the effects of Z-VRPR-FMK on ABC-like DLBCL cell lines (OCI-LY10) and their xenografts in nude mice. Current time information in Washoe County, US.nih.gov Their findings revealed that treatment with Z-VRPR-FMK led to a significant reduction in the expression of both MMP-2 and MMP-9. Current time information in Washoe County, US.nih.gov This effect was attributed to the compound's ability to inhibit MALT1, thereby preventing the degradation of A20, a negative regulator of the NF-κB pathway. Current time information in Washoe County, US. The subsequent suppression of NF-κB activation resulted in the downregulation of MMP-2 and MMP-9 expression. Current time information in Washoe County, US.nih.gov

The study utilized Western blot analysis to assess the protein levels of MMP-2 and MMP-9 in OCI-LY10 cells following treatment with Z-VRPR-FMK. Current time information in Washoe County, US. The results clearly indicated a marked decrease in the expression of both metalloproteinases in the treated group compared to the control group. Current time information in Washoe County, US. This inhibitory action on MMP expression is a key factor in the observed reduction of invasiveness of the lymphoma cells. Current time information in Washoe County, US.nih.gov

Detailed Research Findings on MMP Modulation by Z-VRPR-FMK (trifluoroacetate salt)

Matrix MetalloproteinaseCell Line/ModelObserved EffectMethod of AnalysisKey FindingReference
MMP-2OCI-LY10 cells (in vitro)Decreased protein expressionWestern BlotTreatment with Z-VRPR-FMK significantly reduced the expression of the MMP-2 protein compared to the control group (P < 0.05). Current time information in Washoe County, US.
MMP-9OCI-LY10 cells (in vitro)Decreased protein expressionWestern BlotA significant decrease in the expression of the MMP-9 protein was observed in cells treated with Z-VRPR-FMK relative to the control (P < 0.05). Current time information in Washoe County, US.
MMP-2OCI-LY10 xenografts (in vivo)Decreased protein expressionImmunohistochemical stainingThe expression of MMP-2 was lower in the Z-VRPR-FMK treated group compared to the control group. Current time information in Washoe County, US.nih.gov
MMP-9OCI-LY10 xenografts (in vivo)Decreased protein expressionImmunohistochemical stainingThe expression of MMP-9 was lower in the Z-VRPR-FMK treated group compared to the control group. Current time information in Washoe County, US.nih.gov

Cellular and Immunological Implications of Z Vrpr Fmk Trifluoroacetate Salt Inhibition

Effects on Lymphocyte Activation and Function

Z-VRPR-FMK exerts profound effects on the activation and function of lymphocytes, the primary cells of the adaptive immune system. Its inhibitory action on MALT1 interrupts key signaling cascades downstream of T-cell and B-cell antigen receptor engagement.

Suppression of T Cell Activation and Cytokine Secretion

Z-VRPR-FMK has been demonstrated to be a potent suppressor of T-cell activation. A key event in T-cell activation is the cleavage of BCL10 (B-cell lymphoma/leukemia 10), a crucial adapter protein in the NF-κB signaling pathway, by MALT1. Z-VRPR-FMK effectively blocks this cleavage in a dose-dependent manner, thereby attenuating downstream signaling required for full T-cell activation. tocris.comrndsystems.combiocat.comtargetmol.comfishersci.ie This inhibition of MALT1's proteolytic activity is a key mechanism underlying the suppression of T-cell function. rndsystems.com

Furthermore, the inhibition of MALT1 by Z-VRPR-FMK leads to a reduction in the production of essential T-cell cytokines. For instance, in Jurkat T-cells, a human T-lymphocyte cell line, treatment with Z-VRPR-FMK can prevent the cleavage of BCL10 and MALT1 auto-processing, which are necessary for optimal production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and differentiation. nih.gov Allosteric inhibition of MALT1 has also been shown to suppress Th1, Th17, and Th1/Th17 effector responses. nih.gov

Modulation of Jurkat Cell Adhesion

Beyond its impact on activation signaling, Z-VRPR-FMK also modulates the adhesive properties of T-cells. Research has shown that treatment with Z-VRPR-FMK reduces the adhesion of Jurkat cells to fibronectin, a component of the extracellular matrix. tocris.comrndsystems.combiocat.comtargetmol.comfishersci.ie This suggests a role for MALT1 activity in regulating T-cell interactions with their microenvironment, which is crucial for immune surveillance and response.

Influence on Regulatory T (Treg) Cell Biology and Homeostasis

The role of MALT1 and, consequently, its inhibitor Z-VRPR-FMK, extends to the biology of regulatory T (Treg) cells, a specialized subset of T-cells essential for maintaining immune tolerance.

Recent studies have elucidated a critical role for a trimolecular complex consisting of the serine/threonine kinase 4 (Stk4), the NF-κB subunit p65, and the Treg-specific transcription factor Foxp3 in Treg cell activation and homeostasis. nih.govnih.govconsensus.app T-cell receptor (TCR) signaling induces the nuclear translocation of Stk4, where it forms a complex with Foxp3 and p65. nih.govresearchgate.net This complex is vital for regulating transcriptional programs that underpin Treg cell function. nih.gov The MALT1 inhibitor Z-VRPR-FMK has been utilized as a tool in these studies to probe the upstream signaling requirements for the formation and function of this complex. nih.govresearchgate.net While allosteric MALT1 inhibition does not appear to interfere with the suppressive function of human Tregs, it has been observed to impair their de novo differentiation from naïve T-cells. nih.gov

Role in B-Cell Lymphoma Research

The dependence of certain B-cell malignancies on the NF-κB signaling pathway has made MALT1 a compelling therapeutic target. Z-VRPR-FMK has been instrumental in validating this concept, particularly in the context of Activated B Cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL).

Inhibition of Activated B Cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) Cell Proliferation

ABC-DLBCL is a particularly aggressive subtype of DLBCL characterized by chronic activation of the B-cell receptor (BCR) and NF-κB signaling pathways. oncotarget.com Studies have shown that Z-VRPR-FMK can inhibit the proliferation of ABC-DLBCL cell lines such as HBL-1, TMD8, OCI-Ly3, and OCI-Ly10. medchemexpress.com This inhibition is achieved by downregulating NF-κB activity, which is crucial for the survival and growth of these cancer cells. oncotarget.commedchemexpress.com

Research has demonstrated that Z-VRPR-FMK treatment leads to a decrease in the nuclear localization of the NF-κB subunit c-REL in HBL-1 cells. medchemexpress.com Furthermore, in OCI-LY10 cells and their xenografts in mice, Z-VRPR-FMK was found to inhibit cell growth and invasiveness. nih.govnih.gov This was accompanied by reduced nuclear expression of the p65 protein and decreased expression of MALT1 itself, as well as matrix metalloproteinases MMP2 and MMP9, which are involved in tumor invasion. nih.govnih.gov These findings underscore the potential of MALT1 inhibition as a therapeutic strategy for ABC-DLBCL. nih.govnih.govresearchgate.net

Cell LineEffect of Z-VRPR-FMKResearch Context
HBL-1Inhibition of proliferation, reduced nuclear c-RELABC-DLBCL Research medchemexpress.com
TMD8Inhibition of proliferationABC-DLBCL Research medchemexpress.com
OCI-Ly3Inhibition of proliferation, most sensitive to MALT1 inhibitionABC-DLBCL Research medchemexpress.comnih.gov
OCI-Ly10Inhibition of proliferation and invasiveness, decreased nuclear p65, MALT1, MMP2, and MMP9 expressionABC-DLBCL Research medchemexpress.comnih.govnih.gov
JurkatSuppression of BCL10 cleavage, reduced adhesion to fibronectin, prevention of MALT1 auto-processing and optimal IL-2 productionT-Cell Activation and Function tocris.comrndsystems.combiocat.comtargetmol.comfishersci.ienih.gov

Attenuation of DLBCL Cell Invasion

The invasive capacity of cancer cells is a critical factor in tumor progression and metastasis. Research into the effects of Z-VRPR-FMK (trifluoroacetate salt) has demonstrated its potential to impede the invasion of Diffuse Large B-cell Lymphoma (DLBCL) cells. Specifically, in studies involving the Activated B-Cell (ABC)-like DLBCL cell line OCI-LY10, treatment with Z-VRPR-FMK resulted in a significant decrease in cell mobility. nih.gov This inhibition of invasive behavior is linked to the compound's ability to control the activity of Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). nih.gov

The mechanism behind this attenuation of invasion involves the downregulation of specific enzymes responsible for degrading the extracellular matrix, a key process in cell invasion. Following treatment with Z-VRPR-FMK, the expression of matrix metalloproteinase 2 (MMP2) and matrix metalloproteinase 9 (MMP9) was significantly reduced in both OCI-LY10 cells and their corresponding xenografts in animal models. nih.govnih.gov This finding suggests that Z-VRPR-FMK prevents the invasiveness of ABC-like DLBCL by controlling the MALT1 protein, which in turn leads to a reduced expression of MMP2 and MMP9. nih.gov

Downregulation of NF-κB Target Gene Signatures in DLBCL

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of gene expression involved in inflammation, immunity, and cancer cell survival and proliferation. In many forms of cancer, including ABC-like DLBCL, this pathway is constitutively active. Z-VRPR-FMK has been shown to be an effective inhibitor of this pathway by targeting the proteolytic activity of MALT1. nih.govfevir.net

Studies have demonstrated that Z-VRPR-FMK effectively inhibits the activation of NF-κB by preventing the MALT1-induced proteolysis of A20, a negative regulator of the NF-κB pathway. nih.govnih.gov Treatment of DLBCL cells with Z-VRPR-FMK resulted in increased nuclear expression of the A20 protein. nih.gov Concurrently, the compound caused a significant reduction in the nuclear expression of the p65 protein, a key subunit of the NF-κB complex. nih.govnih.gov The expression of p65 mRNA was also found to be decreased after treatment. nih.gov This dual action—stabilizing an inhibitor (A20) while reducing the expression of a core component (p65)—leads to a potent suppression of NF-κB activation. nih.gov As a consequence of this suppression, the expression of NF-κB target genes that promote invasion, such as MMP2 and MMP9, is downregulated. nih.gov

Table 1: Effect of Z-VRPR-FMK on Key Regulatory and Effector Proteins in DLBCL

Protein TargetMolecular FunctionEffect of Z-VRPR-FMK TreatmentReference
MALT1 Paracaspase, scaffold for NF-κB signalingExpression and proteolytic activity inhibited nih.govnih.gov
p65 (NF-κB) Transcription factor subunitNuclear expression and mRNA levels decreased nih.govnih.gov
A20 Negative regulator of NF-κBNuclear expression increased (due to reduced proteolysis) nih.govnih.gov
MMP2 Matrix metalloproteinase, promotes invasionExpression decreased nih.govnih.gov
MMP9 Matrix metalloproteinase, promotes invasionExpression decreased nih.govnih.gov

Investigations in Inflammatory and Autoimmune Disease Models

Research into Gut Mucosal Inflammation and Celiac Disease Pathogenesis

The NF-κB signaling pathway is known to be constitutively upregulated in the gut mucosa of patients with Celiac Disease, an autoimmune disorder triggered by gluten. nih.gov This chronic activation contributes to the sustained inflammation that characterizes the disease. Research has focused on the components of this pathway as potential therapeutic targets. One study investigated the expression patterns of 93 NF-κB-related genes in intestinal biopsies from patients with active Celiac Disease. nih.gov

The study confirmed a significant upregulation of the NF-κB pathway and found that the chronic inflammation present in untreated Celiac Disease leads to a disruption of the normal regulatory balance of these genes. nih.gov Crucially, the research also assessed the possibility of normalizing this gene expression by using an inhibitor of the MALT1 paracaspase, the direct target of Z-VRPR-FMK. nih.gov The findings indicated that modulation of the NF-κB pathway through MALT1 inhibition could partially restore the co-regulation of these inflammation-related genes, suggesting that this pathway is a viable target for mitigating gut mucosal inflammation in Celiac Disease. nih.gov

Protective Effects in Viral Infection Models

While direct studies using Z-VRPR-FMK in viral infection models are limited, research into the inhibition of its target, MALT1, provides significant insights into its potential role. The MALT1-driven immune response appears to be context-dependent, having different effects based on the nature of the viral pathogen.

In models using a highly virulent strain of the rabies virus (CVS-11), both pharmacological and genetic inhibition of MALT1 was shown to be protective. nih.gov MALT1 inhibition decreased the severe neuroinflammation associated with the infection and significantly extended the survival of the infected mice. nih.gov In this context, the MALT1-driven immune response appears to contribute to the acute and damaging immunopathology, so its inhibition is beneficial. nih.gov

Conversely, in models using an attenuated, less pathogenic strain of the rabies virus (ERA), MALT1 activity was essential for controlling the infection. nih.gov The MALT1-induced early inflammation and T-cell activation in the brain were critical for clearing the attenuated virus. nih.gov Treatment with a MALT1 protease inhibitor in this scenario led to increased mortality, demonstrating that a certain level of MALT1-mediated immune response is necessary to effectively combat less aggressive viral threats. nih.gov

Table 2: Effects of MALT1 Inhibition in Different Viral Infection Models

Viral ModelPathogen VirulenceEffect of MALT1 InhibitionOutcomeReference
Rabies Virus (CVS-11) HighDecreased neuroinflammationExtended survival, protective effect nih.gov
Rabies Virus (ERA) Attenuated (Low)Impaired early inflammation and T-cell activationImpaired viral clearance, detrimental effect nih.gov

Table 3: Mentioned Chemical Compounds

Methodological Approaches and Experimental Systems for Z Vrpr Fmk Trifluoroacetate Salt Research

In Vitro Cellular Assays and Models

Application in Various Lymphoma and Immune Cell Lines

Z-VRPR-FMK has been extensively utilized in a variety of lymphoma and immune cell lines to probe the functional consequences of MALT1 inhibition. A primary focus has been on Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), which often exhibits constitutive MALT1 activity.

In ABC-DLBCL cell lines such as HBL-1, TMD8, OCI-Ly3, and OCI-Ly10, Z-VRPR-FMK has been shown to inhibit cell proliferation and viability. researchgate.netnih.gov For instance, treatment of OCI-Ly10 cells with Z-VRPR-FMK resulted in a significant decrease in cell viability. nih.gov This inhibitory effect is linked to the suppression of the NF-κB signaling pathway, a key driver of survival in these cells. nih.govnih.gov Specifically, Z-VRPR-FMK treatment leads to a reduction in the nuclear levels of the NF-κB subunit c-REL in HBL-1 cells. nih.gov

The Jurkat T-cell line, a common model for T-cell signaling, has also been a key system for studying Z-VRPR-FMK. In these cells, the inhibitor has been shown to block T-cell activation-induced cleavage of Bcl-10 in a dose-dependent manner and reduce adhesion to fibronectin. sci-hub.se Furthermore, studies in Jurkat cells have demonstrated that Z-VRPR-FMK can prevent the autocleavage of MALT1 itself, an event that occurs upon T-cell activation. plos.org

Other cell lines where Z-VRPR-FMK has been applied include the B-cell acute lymphoblastic leukemia (B-ALL) cell line 2F7 and the Raji B-cell lymphoma line. In 2F7 cells, the inhibitor was shown to reduce the cleavage of MALT1 substrates CYLD, RelB, and Regnase. haematologica.org In a specially engineered Raji cell line expressing a MALT1-GloSensor, Z-VRPR-FMK caused a dose-dependent decrease in luciferase activity, indicating direct inhibition of MALT1 protease function. nih.gov

Cell LineCell TypeObserved Effects of Z-VRPR-FMKKey Findings
HBL-1, TMD8, OCI-Ly3, OCI-Ly10ABC-DLBCLInhibition of proliferation and viabilityDemonstrates the dependence of ABC-DLBCL on MALT1 activity for survival. researchgate.netnih.gov
JurkatT-cell leukemiaInhibition of Bcl-10 cleavage, reduced cell adhesion, prevention of MALT1 autocleavageElucidates the role of MALT1 in T-cell activation signaling. sci-hub.seplos.org
2F7B-cell acute lymphoblastic leukemiaReduced cleavage of CYLD, RelB, and RegnaseConfirms substrate cleavage inhibition in a B-ALL context. haematologica.org
RajiBurkitt's lymphomaDose-dependent decrease in MALT1-GloSensor activityProvides a direct measure of MALT1 protease inhibition in a cellular context. nih.gov

Use in Primary Cell Culture Systems

Beyond immortalized cell lines, Z-VRPR-FMK has been applied to primary cell culture systems to understand the role of MALT1 in non-transformed cells. Studies on primary human CD4+ T cells have shown that Z-VRPR-FMK can impair their proliferation even in the presence of exogenous IL-2. nih.gov This suggests that MALT1's catalytic activity is crucial for T-cell proliferation through a pathway that is not solely dependent on IL-2 production. nih.gov However, another study reported that Z-VRPR-FMK did not affect anti-CD3-induced proliferation of primary T cells, suggesting the context of stimulation and the specific endpoints measured are critical. plos.org

In primary human cytolytic T cells (CTLs), Z-VRPR-FMK was shown to inhibit the cleavage of Bcl10 following stimulation with PMA and ionomycin. google.com Similarly, in isolated mouse splenocytes, the inhibitor prevented MALT1 proteolysis upon stimulation. plos.org Furthermore, research on human dermal microvascular endothelial cells (HDMVECs) demonstrated that Z-VRPR-FMK could abrogate histamine-induced cleavage of the MALT1 substrate RelB. aai.org

Primary Cell TypeSpeciesExperimental ContextKey Findings
CD4+ T cellsHumanAnti-CD3/CD28 stimulationImpaired proliferation, suggesting a non-redundant role for MALT1 in T-cell cycle progression. nih.gov
Cytolytic T cells (CTLs)HumanPMA/ionomycin stimulationInhibition of Bcl10 cleavage, confirming MALT1's role in this primary immune cell type. google.com
SplenocytesMouseTPA/ionomycin stimulationPrevention of MALT1 autocleavage. plos.org
Human Dermal Microvascular Endothelial Cells (HDMVECs)HumanHistamine stimulationAbrogation of RelB cleavage, indicating a role for MALT1 in endothelial cell signaling. aai.org

Biochemical Assays for Enzyme Activity and Protein-Protein Interactions

A fundamental application of Z-VRPR-FMK is in biochemical assays to confirm its inhibitory effect on MALT1's proteolytic activity against its known substrates. These assays typically involve incubating cell lysates or purified proteins with the inhibitor prior to assessing substrate cleavage, most commonly by Western blotting.

The cleavage of several key MALT1 substrates has been shown to be blocked by Z-VRPR-FMK. These include:

Bcl10: In Jurkat T-cells and primary CTLs, Z-VRPR-FMK prevents the cleavage of Bcl10 that is induced by T-cell activation. google.com

A20 (TNFAIP3): In ABC-DLBCL cell lines, Z-VRPR-FMK treatment leads to an increase in the levels of the full-length A20 protein, indicating that its degradation by MALT1 is inhibited. nih.gov

CYLD: Similar to A20, the cleavage of the tumor suppressor CYLD is inhibited by Z-VRPR-FMK in lymphoma cell lines. nih.gov

RelB: Z-VRPR-FMK has been demonstrated to prevent the cleavage of RelB in both lymphoma cell lines and in HDMVECs. haematologica.orgaai.org

Regnase-1: The cleavage of this RNase, which regulates the stability of inflammatory mRNAs, is also blocked by Z-VRPR-FMK in MALT1-dependent B-ALL cell lines. haematologica.org

These assays are crucial for confirming that the cellular effects of Z-VRPR-FMK are indeed due to the inhibition of MALT1's enzymatic function.

Given that a primary downstream consequence of MALT1 activation is the initiation of the NF-κB signaling pathway, luciferase reporter assays are a widely used method to quantify the inhibitory effect of Z-VRPR-FMK. In these assays, cells are transfected with a plasmid containing a luciferase gene under the control of an NF-κB-responsive promoter.

Studies have consistently shown that Z-VRPR-FMK treatment significantly reduces NF-κB-driven luciferase activity in various cell types. For example, in Jurkat T-cells, the inhibitor blunts the NF-κB activation induced by anti-CD3/CD28 stimulation or by PMA and ionomycin. google.comnih.gov Similarly, in HEK293T cells co-transfected with components of the CBM complex (CARMA1, BCL10, and MALT1) to reconstitute the signaling pathway, Z-VRPR-FMK effectively suppresses the resulting NF-κB reporter activity. plos.org

In ABC-DLBCL cell lines like HBL-1 and TMD8, which have constitutive NF-κB activity, Z-VRPR-FMK has been used to demonstrate the reliance of this pathway on MALT1's proteolytic function. nih.gov The reduction in luciferase activity in these assays provides a quantitative measure of the inhibitor's efficacy in shutting down this critical oncogenic pathway.

Integration with Activity-Based Probes (ABPs) for Protease Profiling

Activity-based probes (ABPs) are powerful tools for functional proteomics, allowing for the specific labeling and profiling of active enzymes within complex biological samples. Z-VRPR-FMK has played a foundational role in the development of ABPs for MALT1.

The tetrapeptide sequence of Z-VRPR-FMK served as a scaffold for the design of early MALT1-directed ABPs. researchgate.net These probes typically consist of the peptide recognition sequence, a reactive "warhead" (often a fluoromethylketone like that in Z-VRPR-FMK) for covalent binding to the active site cysteine of MALT1, and a reporter tag (e.g., a fluorophore or biotin) for detection.

While these initial probes were effective in labeling active MALT1, some showed cross-reactivity with other proteases, such as cathepsin B. researchgate.net Z-VRPR-FMK is often used in competition experiments to validate the specificity of newly developed MALT1 ABPs. In such experiments, pre-incubation of cell lysates with an excess of Z-VRPR-FMK prevents the labeling of MALT1 by the ABP, confirming that the probe binds to the same active site. This approach has been crucial in the characterization and optimization of more selective MALT1 ABPs. researchgate.net

Pre-clinical In Vivo Animal Models

Research into the therapeutic potential of Z-VRPR-FMK has utilized established animal models to translate in vitro findings into a more complex biological system. These models are crucial for observing the compound's effects on tumor growth and its molecular mechanisms in a living organism.

Utilization in Xenograft Models for Lymphoma Therapeutics Research

Xenograft models, which involve the transplantation of human cancer cells into immunodeficient mice, are a cornerstone of in vivo research with Z-VRPR-FMK. Specifically, studies have focused on its effects on Activated B-Cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), a cancer type known to be dependent on NF-κB signaling which is mediated by MALT1. nih.govnih.gov

In a representative study, human ABC-DLBCL cells (OCI-LY10 line) were injected subcutaneously into BALB/c nude mice to establish tumors. nih.gov Following successful tumor formation, the mice were treated with Z-VRPR-FMK. The results demonstrated that the compound could effectively inhibit the growth of these xenografted tumors. nih.govnih.gov Compared to the control group which received saline, mice treated with Z-VRPR-FMK exhibited a significantly slower increase in tumor volume. nih.govnih.gov This research highlights the utility of xenograft models in providing evidence for the anti-proliferative effects of Z-VRPR-FMK in vivo and validates MALT1 as a therapeutic target in ABC-DLBCL. nih.govnih.gov

Table 1: Summary of Z-VRPR-FMK Xenograft Model Study

Parameter Details Findings Reference
Animal Model BALB/c Nude Mice (female, 4-6 weeks old) - nih.gov
Cell Line OCI-LY10 (Human ABC-DLBCL) - nih.gov
Treatment Intraperitoneal injection of Z-VRPR-FMK (37.5 µM) Tumor growth was significantly slower in the Z-VRPR-FMK treated group compared to the control group. nih.govnih.gov

| Outcome | Inhibition of tumor growth | Z-VRPR-FMK was found to inhibit the growth of OCI-LY10 xenografts. | nih.gov |

Advanced Molecular and Omics-Level Analyses

To dissect the precise mechanisms through which Z-VRPR-FMK exerts its effects, researchers employ a range of advanced molecular and omics-level analyses. These techniques provide a detailed view of the changes occurring within the cancer cells at the protein, transcript, and chromatin levels.

Analysis of Protein Expression and Localization

A key aspect of Z-VRPR-FMK research involves studying its impact on the expression levels and subcellular localization of proteins within critical signaling pathways. Standard techniques such as Western blot and immunohistochemical staining are frequently used. nih.govnih.gov

Studies have shown that treatment with Z-VRPR-FMK leads to a decrease in the expression of the MALT1 protein itself in both cultured OCI-LY10 cells and in transplanted tumors. nih.gov Furthermore, the expression of Matrix Metalloproteinase 2 (MMP2) and Matrix Metalloproteinase 9 (MMP9), which are involved in cancer cell invasion, was also found to be lower in cells and tumors treated with the compound. nih.govnih.gov

Crucially, these analyses have also revealed changes in protein localization, which is indicative of altered signaling activity. For instance, Z-VRPR-FMK treatment resulted in decreased nuclear expression of the p65 protein (a subunit of the NF-κB complex), suggesting that the compound inhibits NF-κB activation. nih.gov Concurrently, the nuclear expression of A20, a negative regulator of NF-κB that is cleaved and inactivated by MALT1, was increased. nih.gov Other research has noted that Z-VRPR-FMK can effectively reduce the level of another NF-κB family member, c-REL, in the nucleus of HBL-1 lymphoma cells. medchemexpress.com

Table 2: Proteins Analyzed in Z-VRPR-FMK Research

Protein Analytical Method Finding Cellular Location Reference
MALT1 Western Blot, Immunohistochemistry Decreased expression Cytoplasm nih.gov
p65 (RelA) Immunohistochemistry Decreased expression/translocation Nucleus nih.gov
A20 Immunohistochemistry Increased expression/translocation Nucleus nih.gov
c-REL Not specified Reduced level Nucleus medchemexpress.com
MMP2 Western Blot, Immunohistochemistry Decreased expression Cytoplasm nih.gov

| MMP9 | Western Blot, Immunohistochemistry | Decreased expression | Cytoplasm | nih.gov |

Transcriptional Profiling and Gene Expression Analysis

To understand the downstream consequences of MALT1 inhibition on a broader scale, researchers analyze changes in the transcriptome. This involves measuring the abundance of messenger RNA (mRNA) molecules to determine which genes are up- or down-regulated following treatment with Z-VRPR-FMK.

Real-time fluorescent quantitative polymerase chain reaction (RT-qPCR) has been used to measure the expression of specific genes. For example, the mRNA expression of p65 was found to be significantly lower in OCI-LY10 cells and their corresponding xenografts after treatment with Z-VRPR-FMK. nih.gov This indicates that the compound's effect on the NF-κB pathway extends to the transcriptional regulation of its components. nih.gov

For a more global view, microarray analyses have been performed. In studies using other MALT1 inhibitors, Z-VRPR-FMK has been used as a reference compound to generate a "Z-VRPR-fmk signature." This signature represents the characteristic changes in gene expression that occur when MALT1 is inhibited in lymphoma cell lines like HBL-1 and TMD8. nih.gov These omics-level approaches can reveal entire pathways affected by the compound, often showing secondary waves of transcriptional changes that occur hours after the initial direct effects. nih.gov

Table 3: Gene Expression Analysis in Z-VRPR-FMK Research

Gene Cell Line(s) Analytical Method Finding Reference
p65 (RELA) OCI-LY10 RT-qPCR Significantly lower mRNA expression post-treatment. nih.gov

| Global Signature | HBL-1, TMD8 | Microarray | A "Z-VRPR-fmk signature" of differentially expressed genes was established. | nih.gov |

Chromatin Immunoprecipitation (ChIP) for Transcriptional Complex Studies

While not yet explicitly detailed in published studies for Z-VRPR-FMK itself, Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) represents a powerful methodological approach to study the direct impact of the compound on transcriptional complexes. youtube.complos.org This technique is designed to identify the specific locations on the genome where a protein of interest, such as a transcription factor, is bound. plos.org

In the context of Z-VRPR-FMK research, ChIP-seq could be employed to directly assess the binding of NF-κB transcription factors (e.g., p65/RelA, c-Rel) to the promoter and enhancer regions of their target genes. The general workflow involves treating lymphoma cells with Z-VRPR-FMK or a control, cross-linking proteins to DNA, and then using an antibody to isolate the specific transcription factor and its bound DNA. plos.org The recovered DNA is then sequenced to map the binding sites across the entire genome. frontiersin.org

By using this approach, researchers could test the hypothesis that inhibiting MALT1 with Z-VRPR-FMK prevents the translocation of active NF-κB complexes to the nucleus, thereby reducing their occupancy at the chromatin of pro-survival and pro-proliferative genes. A comparison of the ChIP-seq results from treated versus untreated cells would provide a genome-wide map of the direct regulatory targets of the MALT1-NF-κB signaling axis, offering definitive mechanistic insight at the level of chromatin. researchgate.net

Challenges and Future Perspectives in Z Vrpr Fmk Trifluoroacetate Salt Research

Research Limitations Pertaining to Cellular Uptake and Permeability in Specific Systems

A primary challenge in the application of Z-VRPR-FMK lies in its physicochemical properties, which limit its effectiveness in certain research contexts. While described as cell-permeable for laboratory use, its large size and peptidic nature result in relatively poor cellular uptake compared to newer, small-molecule inhibitors. nih.govresearchgate.net This characteristic makes it a useful tool for in vitro assays but renders it less suitable for clinical applications. researchgate.net

The limitations of Z-VRPR-FMK become particularly apparent in studies requiring high intracellular concentrations or in complex in vivo models. For instance, while Z-VRPR-FMK can effectively inhibit the proliferation of MALT1-dependent Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) cell lines in vitro, its utility as a potential therapeutic agent is hampered by its low permeability. nih.govnih.gov In comparative studies, the small molecule inhibitor MI-2 demonstrated superior activity in cell-based assays, which is attributed to its excellent cell penetration and subsequent intracellular accumulation. nih.gov This difference highlights a significant research limitation: findings from in vitro studies with Z-VRPR-FMK may not always translate directly to in vivo efficacy or clinical potential due to these permeability issues. researchgate.net Consequently, while Z-VRPR-FMK remains valuable for elucidating basic MALT1 mechanisms, its limitations have driven the search for inhibitors with more favorable pharmacological profiles. nih.gov

Comparative Analysis with Emerging MALT1 Inhibitor Classes for Mechanistic Insights

The challenges associated with Z-VRPR-FMK have catalyzed the development of diverse classes of MALT1 inhibitors, each offering unique mechanistic insights. A comparative analysis reveals a landscape of strategies for targeting this crucial enzyme.

Z-VRPR-FMK is an irreversible, peptide-based covalent inhibitor that targets the active site of the MALT1 paracaspase. researchgate.netbiocat.commedchemexpress.com This mechanism is shared by early small-molecule inhibitors like MI-2, which also binds irreversibly to the MALT1 active site. nih.govnih.gov However, targeting the active site has proven challenging, leading to a scarcity of potent and selective competitive or covalent inhibitors. researchgate.nettandfonline.com

In response, researchers have developed allosteric inhibitors , which represent a major emerging class. tandfonline.com Unlike Z-VRPR-FMK, these compounds, such as Mepazine, Safimaltib, and MLT-943, bind to a pocket formed between the paracaspase (PCASP) and Ig3 domains of MALT1. tandfonline.commedchemexpress.comnih.gov This binding prevents the conformational changes required to open the active site for substrate recognition, thus inhibiting protease activity without directly competing for the active site. tandfonline.com This alternative mechanism has become the preferred mode of action in recent drug discovery efforts. tandfonline.comconsensus.app

Further innovation has led to the exploration of novel inhibitor modalities aimed at overcoming the limitations of traditional approaches:

MALT1 Scaffolding Inhibitors : These compounds are designed to disrupt the non-catalytic scaffolding function of MALT1, which is crucial for assembling the CBM complex and activating NF-κB and JNK signaling, independent of its protease activity. researchgate.nettandfonline.comfrontiersin.org

MALT1 Protein Degraders : Utilizing technologies like Proteolysis-Targeting Chimeras (PROTACs), these molecules are designed to induce the degradation of the entire MALT1 protein, offering a distinct inhibitory profile compared to protease-focused inhibitors. tandfonline.com

This evolution from simple peptide-based inhibitors like Z-VRPR-FMK to a variety of sophisticated small molecules provides a richer toolkit for dissecting MALT1's dual roles as both a protease and a signaling scaffold.

Table 1: Comparative Analysis of MALT1 Inhibitor Classes

Inhibitor Class Example(s) Mechanism of Action Target Site Key Characteristics
Peptide Covalent Inhibitor Z-VRPR-FMK Irreversibly binds to and blocks the enzyme's catalytic center. Active Site Foundational research tool; limited by large size and poor cell permeability. nih.govresearchgate.net
Small-Molecule Covalent Inhibitor MI-2 Irreversibly binds to the active site, suppressing protease function. Active Site More cell-permeable than peptide inhibitors; nontoxic in mouse models. nih.govaacrjournals.org
Allosteric Inhibitors Mepazine, Safimaltib, SGR-1505 Binds to a remote site, inducing a conformational change that inactivates the enzyme. Allosteric pocket between PCASP and Ig3 domains. tandfonline.com Preferred modern approach; avoids challenges of active site targeting. tandfonline.commedchemexpress.com
Scaffolding Function Inhibitors (S,R,S)-AHPC-Boc derivative 1 Disrupts the formation of the CBM (CARD11-BCL10-MALT1) complex. Protein-protein interaction surfaces. Targets the non-catalytic function of MALT1 in NF-κB signaling. researchgate.netmedchemexpress.com

| Protein Degraders (PROTACs) | In development | Induces targeted ubiquitination and proteasomal degradation of the MALT1 protein. | Entire MALT1 Protein | Offers a distinct inhibitory profile by removing the protein entirely. tandfonline.com |

Elucidation of Additional, Undiscovered MALT1 Substrates and Associated Pathways

Research initiated with tools like Z-VRPR-FMK has established that MALT1's protease activity is central to its function, but the full catalog of its substrates remains incomplete. The known substrates—including A20, BCL10, CYLD, HOIL-1, and RelB—are key regulators of NF-κB signaling and immune responses. frontiersin.orgnih.gov However, the diverse biological effects of MALT1 activity strongly suggest that many more substrates exist. nih.gov Identifying these undiscovered targets is a critical frontier for understanding MALT1's role in health and disease.

Recent advancements in computational biology and proteomics have begun to uncover this hidden network. A notable effort employed a computational workflow, GO-2-Substrates, which ranks potential candidates based on sequence motifs and functional protein associations. nih.gov This approach successfully predicted and biochemically validated seven novel human MALT1 substrates:

TANK (TRAF family member Associated NF-κB activator)

TAB3 (TAK1 binding protein 3)

CASP10 (Caspase-10)

ZC3H12D (Zinc finger CCCH domain-containing protein 12D)

ZC3H12B (Zinc finger CCCH domain-containing protein 12B)

ILDR2 (Immunoglobulin-Like Domain Containing Receptor 2)

CILK1 (Ciliogenesis Associated Kinase 1) nih.gov

The discovery of these new substrates expands the known reach of MALT1 into previously unassociated cellular pathways. nih.gov For example, the cleavage of TANK and TAB3 provides a more direct link to the regulation of upstream signaling events, while the identification of the kinase CILK1 as a substrate suggests a role for MALT1 in pathways beyond canonical immunity. frontiersin.orgnih.gov Furthermore, functional genomics screens have revealed that MALT1 inhibition intersects with other major oncogenic signaling pathways, such as PI3K and MTORC1. nih.gov This suggests that undiscovered MALT1 substrates may be key nodes in the crosstalk between these critical cellular systems, a possibility that could explain feedback mechanisms observed during MALT1 inhibition. nih.gov The ongoing elucidation of these novel substrates and their associated pathways is essential for fully comprehending the biological consequences of MALT1 inhibition and for designing more effective therapeutic strategies. frontiersin.org

Table 2: Known and Newly Discovered MALT1 Substrates

Substrate Protein Class / Function Associated Pathway(s)
A20 (TNFAIP3) Deubiquitinase NF-κB Regulation, CBM Autoregulation frontiersin.org
BCL10 Signaling Adaptor Protein NF-κB Activation, CBM Autoregulation nih.govup.edu.mx
CYLD Deubiquitinase NF-κB Regulation frontiersin.orgnih.gov
HOIL-1 (RBCK1) E3 Ubiquitin Ligase Component NF-κB Regulation frontiersin.org
RelB NF-κB Family Transcription Factor Transcriptional Regulation frontiersin.orgnih.gov
Roquin-1/2 RNA-binding protein mRNA Stability/Translation frontiersin.orgnih.gov
Regnase-1 RNase mRNA Stability frontiersin.orgnih.gov
TANK Signaling Adaptor Protein NF-κB Regulation frontiersin.orgnih.gov
TAB3 Signaling Adaptor Protein NF-κB Regulation frontiersin.orgnih.gov
Caspase-10 Protease Cell Signaling frontiersin.orgnih.gov
CILK1 Kinase Cell Signaling nih.gov

| ILDR2 | Receptor | Cell Signaling nih.gov |

Table of Mentioned Compounds

Compound Name
(S,R,S)-AHPC-Boc derivative 1
ABBV-MALT1
C3
Mepazine
MI-2
MLT-943
Safimaltib
SGR-1505

Q & A

Q. What are the standard protocols for handling Z-VRPR-FMK (trifluoroacetate salt) in enzymatic assays?

  • Methodological Answer : When using trifluoroacetate salts like Z-VRPR-FMK as protease substrates, prepare stock solutions in ultrapure water or dimethyl sulfoxide (DMSO) at 10 mM, and dilute in assay buffers (e.g., Tris-HCl or phosphate buffer, pH 7.4). Reactions are typically performed at 37°C with protease enzymes (e.g., trypsin or proteasomes). Monitor fluorescence (ex/em: 380/460 nm) or absorbance changes using a plate reader. Include negative controls (enzyme-free) and calibrate with reference standards (e.g., free AMC for fluorogenic substrates) .

Q. How to determine the purity and stability of trifluoroacetate salts in solution?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column and UV detection (220 nm for peptides). Mobile phases often include 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). For stability, store lyophilized salts at -20°C in desiccated conditions. Assess stability in solution via repeated HPLC analysis over 24–72 hours under assay conditions (pH 7.4, 37°C). Nuclear magnetic resonance (NMR) can detect residual TFA or degradation products .

Q. What safety precautions are necessary when working with trifluoroacetate salts?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powders to avoid inhalation. Dispose of waste via approved chemical waste services to prevent environmental contamination (trifluoroacetate salts can degrade into persistent pollutants like trifluoroacetic acid). Refer to Safety Data Sheets (SDS) for specific hazards and first-aid measures .

Advanced Research Questions

Q. How to address discrepancies in enzymatic activity measurements using Z-VRPR-FMK?

  • Methodological Answer : Contradictions may arise from buffer composition (e.g., ionic strength affecting protease kinetics) or residual TFA interfering with fluorescence signals. To troubleshoot:
  • Step 1 : Validate substrate purity via HPLC and confirm enzyme activity with a reference substrate.
  • Step 2 : Test buffer systems (e.g., HEPES vs. Tris) to minimize ionic interference.
  • Step 3 : Include a TFA control (equivalent concentration without substrate) to quantify background fluorescence .

Q. What environmental considerations exist for trifluoroacetate salt disposal?

  • Methodological Answer : Trifluoroacetate salts can hydrolyze into trifluoroacetic acid (TFA), a persistent environmental pollutant with bioaccumulation risks. Follow institutional guidelines for hazardous waste disposal. For large-scale studies, consider alternative salts (e.g., acetate) or catalytic degradation methods (e.g., advanced oxidation processes) to mitigate environmental impact .

Q. How to optimize buffer conditions to minimize trifluoroacetate interference in assays?

  • Methodological Answer : Trifluoroacetate counterions can inhibit enzyme activity or quench fluorescence. Mitigation strategies include:
  • Dialysis or desalting columns : Remove excess TFA from reconstituted substrates.
  • Buffer exchange : Use volatile buffers (e.g., ammonium bicarbonate) during lyophilization.
  • Additives : Include 0.01% bovine serum albumin (BSA) to stabilize enzymes against TFA-induced denaturation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.